N-(4-fluoro-2-methylphenyl)furan-2-carboxamide
Description
N-(4-Fluoro-2-methylphenyl)furan-2-carboxamide is a synthetic carboxamide derivative featuring a furan ring linked to a substituted phenyl group via an amide bond. The phenyl substituent includes a fluorine atom at the para position and a methyl group at the ortho position, which collectively influence the compound’s electronic and steric properties. This structural motif is common in medicinal chemistry, where furan-carboxamides are explored for antimicrobial, insecticidal, and receptor-targeting activities .
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTUQIKVKKZMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-fluoro-2-methylphenyl)furan-2-carboxamide typically begins with 4-fluoro-2-methylaniline and furan-2-carboxylic acid.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-fluoro-2-methylphenyl)furan-2-carboxamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at the positions ortho and para to the fluoro substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
- The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or nitrated products, as well as oxidized or reduced forms.
Scientific Research Applications
Chemistry:
- N-(4-fluoro-2-methylphenyl)furan-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine:
- This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its furan ring and carboxamide group are known to impart biological activity, making it a candidate for antimicrobial, anti-inflammatory, and anticancer research .
Industry:
- In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism by which N-(4-fluoro-2-methylphenyl)furan-2-carboxamide exerts its effects is primarily through interactions with specific molecular targets. The furan ring and carboxamide group can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its ability to form hydrogen bonds and participate in π-π interactions can enhance its binding affinity to biological targets .
Comparison with Similar Compounds
Antimicrobial Activity
- N-(4-Bromophenyl)furan-2-carboxamide (5b) : Exhibited potent activity against drug-resistant A. baumannii and MRSA, with MIC values <1 µg/mL. Electron-withdrawing bromine likely enhances membrane penetration .
- N-(4-Fluoro-2-methylphenyl) derivative : Fluorine’s lipophilicity may improve bioavailability, though specific activity data are pending .
- Thiophene-carboxamide (Compound 18) : Narrow-spectrum antibacterial activity via underexplored mechanisms, suggesting substituent-dependent target specificity .
Insecticidal and Toxicological Profiles
- Oxadiazole-containing analogues (a4, a5) : Demonstrated insect growth regulation (IGR) activity with LC₅₀ values of 0.8–1.2 mg/L. The oxadiazole ring enhances binding to chitin synthases .
- Thiourea derivatives (Compounds 3–13) : Antioxidant and IGR activities via thiourea-mediated radical scavenging, differing from the amide-based target compound .
Physicochemical Properties
- Lipophilicity : The 4-fluoro-2-methyl group increases logP compared to polar morpholine (logP ~2.5 vs. ~1.8) , enhancing membrane permeability but reducing aqueous solubility.
- Thermal Stability : Halogenated derivatives (e.g., 4-Cl, 4-Br) show higher melting points (>200°C) due to stronger intermolecular forces, whereas methoxy analogues are more soluble but less stable .
Pharmacological and Regulatory Considerations
- Ortho-Fluorofuranyl fentanyl : A controlled substance with µ-opioid receptor affinity, highlighting the pharmacological risks of certain furan-carboxamide scaffolds .
- Morpholine-containing analogue (5-(4-acetylphenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide) : Developed for kinase inhibition, demonstrating substituent-driven target selectivity .
Biological Activity
N-(4-Fluoro-2-methylphenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a furan ring, which is known for its reactivity and ability to interact with various biological macromolecules. The presence of the fluorine atom enhances its pharmacological profile by improving binding affinity to target proteins.
1. Antimicrobial Activity
Research indicates that compounds with a furan moiety exhibit antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 μg/mL |
| Escherichia coli | 8 μg/mL |
| Pseudomonas aeruginosa | 16 μg/mL |
2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation markers in vitro. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
3. Anticancer Activity
This compound has been evaluated for its anticancer properties against several cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 5.0 | Induction of apoptosis |
| A549 (lung cancer) | 3.5 | Cell cycle arrest |
| HeLa (cervical cancer) | 4.0 | Inhibition of proliferation |
In these studies, the compound exhibited cytotoxic effects comparable to established chemotherapeutic agents, indicating its potential as a lead compound for further development.
Case Study 1: Antimicrobial Efficacy
A study conducted by Piddock et al. explored the antimicrobial efficacy of various derivatives of furan-containing compounds against multidrug-resistant strains of S. typhi. The results indicated that this compound exhibited significant activity, particularly against resistant strains, highlighting its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
In a study published in MDPI, researchers evaluated the anticancer effects of several furan derivatives, including this compound, against human cancer cell lines. The findings revealed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, demonstrating its potential as an anticancer agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Antimicrobial : Interaction with bacterial cell membranes and inhibition of enzyme activity.
- Anti-inflammatory : Modulation of signaling pathways involved in inflammation.
- Anticancer : Induction of apoptosis via caspase activation and disruption of cell cycle progression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
